Product packaging for FMOC-(FMOCHMB)PHE-OH(Cat. No.:CAS No. 148515-88-2)

FMOC-(FMOCHMB)PHE-OH

Cat. No.: B1149713
CAS No.: 148515-88-2
M. Wt: 745.81
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Description

Evolution of Fmoc Chemistry and its Strategic Importance in Modern Peptide Synthesis

The chemical synthesis of peptides, a process requiring the precise, stepwise assembly of amino acids, was revolutionized by the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s. lgcstandards.comresearchgate.net A further landmark in this field was the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard in the late 1970s. lgcstandards.com This strategy offered a milder alternative to the previously dominant tert-butyloxycarbonyl (Boc) chemistry. nih.gov

The strategic importance of Fmoc chemistry lies in its orthogonality. The Fmoc group protects the N-terminus of an amino acid and is stable under acidic conditions but can be readily removed by a mild base, typically a piperidine (B6355638) solution. lgcstandards.compublish.csiro.au This allows for the use of acid-labile protecting groups on the amino acid side chains, which can remain intact throughout the synthesis and are removed simultaneously during the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA). lgcstandards.com This approach minimizes harsh acid treatments at each step, improving the quality and yield of the final peptide, especially for complex or sensitive sequences. nih.gov The efficiency, versatility, and milder conditions of Fmoc-based SPPS have made it the predominant method used in peptide synthesis today. researchgate.netnih.gov

Genesis and Significance of Phenylalanine Derivatives with Complex Side-Chain Modifications (e.g., FMOCHMB-type)

Phenylalanine, with its aromatic side chain, is a frequent target for modification due to its involvement in hydrophobic and π-π stacking interactions that are critical for peptide structure and function. researchgate.net Modifying its phenyl ring or backbone can profoundly influence a peptide's properties. rsc.org Complex side-chain modifications, such as the introduction of protecting groups, halogens, or other functionalities, are a key strategy to address specific synthetic challenges or to impart novel characteristics. rsc.orgfu-berlin.de

One of the most significant challenges in SPPS is the aggregation of growing peptide chains on the resin, particularly for hydrophobic sequences like those found in amyloid peptides or transmembrane domains. This aggregation can hinder solvent and reagent access, leading to incomplete reactions and low yields. The genesis of derivatives like Fmoc-(FMOCHMB)PHE-OH is a direct response to this problem. The "Hmb" (2-hydroxy-4-methoxybenzyl) group is a "protecting group" for the backbone amide nitrogen. Its steric bulk disrupts the intermolecular hydrogen bonding between peptide chains that leads to the formation of β-sheet-like aggregates. This keeps the chains solvated and accessible, facilitating the synthesis of so-called "difficult sequences".

The full FMOCHMB designation, N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-phenylalanine, indicates a dual-protection scheme. smolecule.com A primary Fmoc group protects the α-amino group for standard SPPS elongation, while a second Fmoc group protects the hydroxyl function of the Hmb moiety attached to the backbone nitrogen. This intricate design provides a powerful tool for overcoming aggregation.

Overview of Academic Research Paradigms and Contributions Involving this compound

The primary research application for this compound is as a specialized building block in SPPS to mitigate aggregation. smolecule.com While specific published studies focusing exclusively on this compound are limited, its use is representative of a broader research paradigm focused on enabling the synthesis of "difficult peptides." Research in areas like Alzheimer's disease, which involves the amyloid-β peptide, heavily relies on such tools. The hydrophobic regions of amyloid-β are notoriously difficult to synthesize, and backbone protection strategies using Hmb or related groups are critical for obtaining these peptides in sufficient purity and quantity for further study.

The use of this reagent falls into several research categories:

Total Synthesis of Aggregation-Prone Peptides: Its incorporation at strategic points within a hydrophobic sequence can break up nascent secondary structures, dramatically improving synthetic outcomes for peptides like amyloid-β fragments and transmembrane helices.

Methodology Development: The compound serves as a tool in studies aimed at optimizing SPPS protocols, comparing the efficacy of different backbone protection strategies, and understanding the mechanisms of peptide aggregation during synthesis.

Structural Biology and Drug Discovery: By enabling the synthesis of previously inaccessible peptides, this compound allows researchers to study their structure, function, and potential as therapeutic targets or agents in fields such as oncology and infectious diseases. smolecule.com

The compound is part of a family of backbone-protected amino acids, including derivatives of Valine and Alanine, which collectively provide chemists with the means to tackle a wide range of challenging synthetic targets. peptide.com

Compound Data

Below are tables detailing the chemical properties of this compound and the standard Fmoc-Phe-OH for comparison.

Table 1: Chemical Properties of this compound

Property Value Reference
Systematic Name N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-phenylalanine peptide.com
CAS Number 148515-88-2 peptide.comchemicalbook.com
Molecular Formula C₄₇H₃₉NO₈ peptide.com
Molecular Weight 745.81 g/mol smolecule.com
Appearance Powder scientificlabs.ie

| Primary Application | Solid-Phase Peptide Synthesis | smolecule.comchemicalbook.com |

Table 2: Chemical Properties of Fmoc-Phe-OH

Property Value Reference
Systematic Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid apexbt.com
CAS Number 35661-40-6 apexbt.com
Molecular Formula C₃₀H₂₅NO₄
Molecular Weight 475.5 g/mol
Appearance Powder

| Primary Application | Solid-Phase Peptide Synthesis | |

Properties

CAS No.

148515-88-2

Molecular Formula

C47H39NO8

Molecular Weight

745.81

Origin of Product

United States

Advanced Synthetic Methodologies for Fmoc Fmochmb Phe Oh and Its Precursors

Stereoselective Synthesis of the (FMOCHMB)PHE-OH Scaffold

The core of the target molecule is a phenylalanine derivative with a complex benzyl (B1604629) modification on its side chain. The synthesis of such non-canonical amino acids (ncAAs) presents a significant challenge, primarily in maintaining the desired stereochemistry. researchgate.net Several advanced synthetic routes can be employed to construct the (FMOCHMB)PHE-OH scaffold with high stereocontrol.

One effective strategy involves the modification of a pre-existing chiral starting material, such as L-phenylalanine. This approach, known as chiral pool synthesis, leverages the inherent stereochemistry of the natural amino acid. The synthesis could begin with a protected L-phenylalanine derivative where the phenyl ring is activated for a cross-coupling reaction. For instance, a 4-iodo-L-phenylalanine derivative can be coupled with a suitable (Fmoc-hydroxymethyl)benzyl-containing organometallic reagent under palladium catalysis to form the desired carbon-carbon bond on the side chain.

Alternatively, asymmetric synthesis methods can build the molecule from simpler, achiral precursors. chemrxiv.org The asymmetric alkylation of a glycine (B1666218) enolate equivalent, using a chiral phase-transfer catalyst, is a powerful technique for generating a variety of α-amino acids. researchgate.net Another approach is the stereoselective Claisen rearrangement of specifically designed allyl alcohols, which can establish the correct stereocenter at the α-carbon with high fidelity. researchgate.net Furthermore, photoredox catalysis has emerged as a potent tool for the stereoselective synthesis of highly functionalized α-amino acids from common carboxylic acids. rsc.org The Diels-Alder reaction has also been utilized as a key step to assemble diverse and highly functionalized phenylalanine derivatives. clockss.org

Biocatalysis offers a green and highly selective alternative. biorxiv.org Enzymes such as L-threonine transaldolases and aminotransferases have shown broad substrate specificity and can be used in one-pot cascade reactions to produce various L-phenylalanine derivatives with excellent enantioselectivity from simple aldehydes or carboxylic acids. biorxiv.org

Optimized Fmoc-Protection Strategies for Complex Phenylalanine Derivatives

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group onto the α-amino group of the complex (FMOCHMB)PHE-OH scaffold requires carefully optimized conditions to ensure high yield and prevent side reactions. The steric hindrance posed by the bulky side chain can complicate the standard protection protocols.

The most common reagents for Fmoc protection are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). wikidot.comwikipedia.org The reaction is typically performed under Schotten-Baumann conditions, using a mild base like sodium bicarbonate or sodium carbonate in a solvent system such as dioxane/water. chemicalbook.com

Comparison of Fmoc-Protection Reagents:

Reagent Advantages Disadvantages Typical Conditions
Fmoc-Cl Highly reactive, leading to faster reaction times. Can lead to the formation of di- and tripeptides as byproducts. Sensitive to moisture. total-synthesis.com NaHCO₃ or Na₂CO₃, dioxane/water, 0°C to room temperature. wikidot.com

| Fmoc-OSu | More stable than Fmoc-Cl, easier to handle, and generally results in fewer side reactions. total-synthesis.com | Less reactive, may require longer reaction times or slightly more forcing conditions. highfine.com | NaHCO₃, dioxane/water or DMF, room temperature. total-synthesis.com |

For sterically hindered amino acids like (FMOCHMB)PHE-OH, Fmoc-OSu is often preferred to minimize the formation of impurities. total-synthesis.com The reaction conditions, including base concentration, temperature, and reaction time, must be finely tuned. Anhydrous conditions using a non-nucleophilic base like pyridine (B92270) in dichloromethane (B109758) can also be employed to avoid hydrolysis of the reagent. total-synthesis.com Recent studies have also explored the use of Lewis acids to mediate Fmoc deprotection, which could be relevant for complex substrates where standard basic conditions are problematic. scholaris.ca

Green Chemistry Principles Applied to the Synthesis of FMOC-(FMOCHMB)PHE-OH

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry, aimed at reducing waste and minimizing environmental impact, are increasingly being applied to peptide and amino acid synthesis. nih.govpnas.org The synthesis of a complex molecule like this compound provides several opportunities to incorporate greener practices.

Key metrics for evaluating the "greenness" of a synthesis are Atom Economy (AE) and the Environmental Factor (E-Factor). rsc.orgnih.gov Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated per kilogram of product. pnas.org

Strategies for a Greener Synthesis:

Solvent Selection: Traditional peptide synthesis often relies on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). acs.orgresearchgate.net Research has identified several greener alternatives with lower toxicity and environmental impact, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate. biotage.comacs.org Binary mixtures of green solvents, such as DMSO/ethyl acetate, have also been shown to be viable alternatives to DMF. bachem.com

Energy Efficiency: The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. beilstein-journals.org

Catalysis: Employing catalytic methods, including biocatalysis, organocatalysis, and metal catalysis, is a cornerstone of green chemistry. Catalysts reduce the need for stoichiometric reagents, thereby increasing atom economy and reducing waste. nih.gov The enzymatic synthesis of the phenylalanine scaffold is a prime example of a green catalytic approach. biorxiv.org

Comparative Table of Synthetic Approaches:

Parameter Traditional Synthesis Green Synthesis
Solvents DMF, NMP, DCM acs.orgbiotage.com 2-MeTHF, CPME, Ethyl Acetate, Water acs.orgbiotage.compeptide.com
Reagents Stoichiometric amounts of coupling and protecting group reagents. Catalytic methods (e.g., enzymes, phase-transfer catalysts). nih.gov
Energy Conventional heating, long reaction times. Microwave-assisted synthesis, shorter reaction times. beilstein-journals.org

| Waste | High E-Factor, significant solvent and reagent waste. pnas.org | Lower E-Factor, reduced waste streams. |

By consciously selecting greener solvents, utilizing catalytic reactions, and optimizing energy usage, the synthesis of this compound can be made significantly more sustainable. nih.govbeilstein-journals.org

Novel Derivatization Approaches for Modulating Chemical Reactivity and Stability

The unique structure of this compound, with its multiple functional groups, allows for a range of derivatization strategies to modulate its chemical properties. These modifications can be used to fine-tune its reactivity, stability, or to install bio-orthogonal handles for further conjugation.

The hydroxyl group on the benzyl moiety of the side chain is a prime target for derivatization. It can be esterified or etherified to introduce new functional groups. For example, attaching a polyethylene (B3416737) glycol (PEG) chain could enhance solubility, while installing a photolabile group could allow for light-induced cleavage or activation.

The two Fmoc groups on the molecule have different chemical environments and may exhibit differential stability. The N-terminal Fmoc group is typically removed with a base like piperidine (B6355638). wikipedia.org The side-chain Fmoc group, attached via a benzylic ether linkage, might require different conditions for its removal. This potential for orthogonal deprotection is a key feature. This concept is similar to "safety-catch" linkers used in solid-phase peptide synthesis, where a stable group is chemically modified to become labile. mdpi.comiris-biotech.demdpi.com For instance, the reactivity of the side-chain handle could be altered by a specific chemical transformation, allowing its selective removal without affecting the N-terminal Fmoc group or other protecting groups in a larger peptide sequence.

Derivatization can also be used to introduce probes or labels. For example, incorporating an azide (B81097) or alkyne function onto the side-chain benzyl group would enable "click" chemistry reactions for attaching fluorophores, biotin (B1667282) tags, or other reporter molecules. acs.org Furthermore, derivatization of multiple functional groups (amino, carboxyl, and hydroxyl) can be used to improve properties for analytical purposes, such as enhancing hydrophobicity for LC-MS/MS analysis. rsc.orgresearchgate.net

Table of Potential Derivatization Reactions:

Target Site Reaction Reagent Example Purpose
Side-Chain Hydroxyl Esterification Acyl chloride, Anhydride Introduce new functional groups, alter solubility.
Side-Chain Hydroxyl Etherification Alkyl halide (e.g., PEG-Br) Enhance solubility, add steric bulk.
Phenyl Ring Electrophilic Aromat. Subst. Nitrating/Sulfonating agents Modify electronic properties of the side chain.

These derivatization strategies highlight the versatility of this compound as a sophisticated building block for creating complex peptides and bioconjugates with tailored properties.

Strategies for the Site Specific Incorporation of Fmoc Fmochmb Phe Oh into Peptide Sequences

Adaptations of Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the integration of FMOC-(FMOCHMB)PHE-OH necessitates specific adaptations to standard protocols. smolecule.comdu.ac.in These modifications are primarily aimed at leveraging the unique properties of the 2-hydroxy-4-methoxybenzyl (Hmb) group to overcome synthetic hurdles.

Mitigation of Aggregation in "Difficult" Sequences Through (FMOCHMB)/Hmb Moiety

A primary challenge in SPPS is the aggregation of growing peptide chains, particularly those containing hydrophobic residues or sequences prone to forming stable secondary structures like β-sheets. sigmaaldrich.com This aggregation can hinder reagent access to the reactive sites, leading to incomplete reactions and the formation of deletion sequences. The incorporation of the Hmb moiety from this compound at specific sites within the peptide backbone effectively disrupts the intermolecular hydrogen bonding that drives this aggregation. peptide.com

The bulky nature of the Hmb group acts as a "protecting group" for the backbone amide, preventing it from participating in hydrogen bond networks. This disruption of secondary structure formation keeps the peptide chain solvated and accessible for subsequent coupling and deprotection steps. Research has demonstrated the effectiveness of Hmb derivatives in improving the synthesis of notoriously difficult sequences, such as amyloid-β fragments and transmembrane domains, which are rich in hydrophobic amino acids. vulcanchem.com The strategic placement of an Hmb-modified residue can significantly enhance the yield and purity of the target peptide.

Furthermore, the use of Hmb-protected derivatives has been shown to suppress the formation of aspartimide, a common side reaction in Fmoc-SPPS involving aspartic acid residues. smolecule.com

Optimization of Coupling Reagents and Conditions for Bulky Amino Acid Incorporation

The steric hindrance presented by the Hmb group on the secondary amine of the incorporated phenylalanine residue makes the subsequent coupling step more challenging. Standard coupling conditions may not be sufficient to achieve complete acylation. Therefore, optimization of coupling reagents and reaction conditions is critical.

Powerful coupling reagents are often required to overcome the steric bulk. A variety of phosphonium (B103445) and aminium salt-based reagents have been developed for such challenging couplings. sigmaaldrich.com

Table 1: Common Coupling Reagents for Hindered Amino Acids

Reagent ClassExamplesCharacteristics
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, suitable for sterically hindered couplings. sigmaaldrich.compeptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUFast reaction times, less racemization, widely used in SPPS. sigmaaldrich.compeptide.com
Carbodiimides DCC, DICCommonly used, though DIC is preferred in SPPS due to the solubility of its urea (B33335) byproduct. peptide.com
Other COMU, T3P®Newer reagents with high efficiency and, in some cases, improved safety profiles. sci-hub.secsic.es

This table is for illustrative purposes and is not exhaustive.

In addition to selecting a potent coupling reagent, other parameters can be adjusted to improve coupling efficiency. These include:

Increased reaction times: Allowing more time for the coupling reaction to proceed to completion.

Elevated temperatures: Carefully increasing the temperature can enhance reaction kinetics, although this must be balanced against the risk of side reactions. sigmaaldrich.com

Solvent choice: The use of solvents that promote better swelling of the resin and solvation of the peptide chain can be beneficial. sigmaaldrich.com

For instance, studies have shown that using amino acid fluorides with TBTU/HOBt/DIPEA activation can be effective. sigmaaldrich.com In particularly difficult cases, such as coupling to an (Hmb)Val residue, conducting the reaction overnight in toluene (B28343) at 80°C has yielded high success rates. sigmaaldrich.com

Cleavage and Side-Chain Deprotection Considerations in Fmoc-SPPS

The final step in SPPS is the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). researchgate.net The Hmb group is labile to these acidic conditions and is cleaved simultaneously with other acid-sensitive protecting groups. du.ac.inpeptide.com

A standard cleavage cocktail consists of TFA with a small percentage of scavengers to trap the reactive carbocations generated from the protecting groups and prevent side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. researchgate.netsigmaaldrich.com

Table 2: Common Scavengers in TFA Cleavage Cocktails

ScavengerPurpose
Water Hydrolyzes t-butyl cations. researchgate.net
Triisopropylsilane (TIS) Reduces trityl and other carbocations. researchgate.net
Thioanisole Scavenges benzyl (B1604629) and other aromatic cations. sigmaaldrich.com
1,2-Ethanedithiol (EDT) Protects cysteine residues and scavenges various cations. sigmaaldrich.com

This table is for illustrative purposes and is not exhaustive.

For peptides containing this compound, a typical cleavage cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient. sigmaaldrich.com However, it is strongly recommended to use Fmoc-Trp(Boc)-OH if tryptophan is present in the sequence, as the cleavage products of the Hmb group can modify unprotected tryptophan residues. sigmaaldrich.com The complete removal of the Hmb group is crucial for obtaining the native peptide. The progress of the cleavage can be monitored by HPLC.

Solution-Phase Synthetic Approaches for Fragment Assembly

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis, particularly for the assembly of peptide fragments, remains a valuable strategy. In this approach, protected peptide fragments are synthesized and purified individually before being coupled together in solution.

The retention of Hmb groups on cleaved peptide fragments can significantly enhance their solubility in organic solvents. smolecule.com This is a major advantage, as the poor solubility of protected peptide fragments is a common obstacle in solution-phase fragment condensation. By strategically incorporating this compound into a fragment, its handling and purification can be simplified. After successful fragment coupling, the Hmb group is removed during the final global deprotection step. This strategy allows for the synthesis of longer and more complex peptides that might be difficult to assemble via a continuous SPPS approach. sci-hub.se

Chemoenzymatic Ligation and Bio-conjugation Techniques

Chemoenzymatic ligation strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis. researchgate.net These methods allow for the site-specific joining of peptide and protein fragments under mild, aqueous conditions. nih.gov While direct enzymatic incorporation of a highly modified amino acid like this compound is not standard, the principles of chemoenzymatic ligation can be applied to peptides containing such modifications after their initial chemical synthesis.

For instance, a peptide fragment containing an Hmb-modified residue can be synthesized using SPPS. After cleavage from the resin, this fragment can be used in a ligation reaction catalyzed by an enzyme like sortase or a ligase. The enzyme recognizes a specific sequence motif and catalyzes the formation of a native peptide bond. This approach is particularly useful for the site-specific modification of proteins and for the assembly of very large synthetic proteins. nih.gov The presence of the Hmb group in one of the fragments could potentially aid in its solubility and handling prior to the enzymatic ligation step. chemrxiv.org

Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundN-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-phenylalanine
Hmb2-hydroxy-4-methoxybenzyl
Fmoc9-fluorenylmethoxycarbonyl
SPPSSolid-Phase Peptide Synthesis
TFATrifluoroacetic acid
TISTriisopropylsilane
EDT1,2-Ethanedithiol
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HCTUO-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
DCCDicyclohexylcarbodiimide
DICDiisopropylcarbodiimide
COMU1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate
T3P®Propylphosphonic anhydride
HOBt1-Hydroxybenzotriazole
DIPEAN,N-Diisopropylethylamine
TrpTryptophan
MetMethionine
CysCysteine
AspAspartic acid
ValValine
Boctert-butyloxycarbonyl
Trp(Boc)N-tert-butyloxycarbonyl-tryptophan

Conformational and Structural Impact of Peptides Incorporating Fmoc Fmochmb Phe Oh

Influence of the (FMOCHMB) Moiety on Peptide Secondary Structure Induction and Stabilization

The (FmocHmb) group, attached to the backbone amide nitrogen, is primarily utilized as a tool to disrupt aggregation during Fmoc solid-phase peptide synthesis (SPPS), particularly in sequences prone to forming intermolecular β-sheets. researchgate.netsigmaaldrich.com This aggregation can hinder coupling efficiencies and lead to impure products. By introducing the bulky FmocHmb substituent, the planarity of the peptide backbone is disrupted, and the potential for the hydrogen bonding necessary for β-sheet formation is sterically blocked. researchgate.netsigmaaldrich.com This application has been shown to significantly improve the purity and solubility of synthesized peptides, especially for "difficult" or intractable sequences. sigmaaldrich.com

While its principal documented role is in synthesis, the steric bulk of the (FmocHmb) moiety inherently influences the secondary structure of the final peptide. The presence of such a large group on the backbone nitrogen can act as a "turn-inducer" or stabilize specific non-canonical structures by preventing the formation of more common secondary elements like α-helices or β-sheets in its immediate vicinity. nih.gov The restriction of conformational freedom can stabilize a desired structure by reducing the entropic penalty of folding into a specific conformation. nih.gov For instance, the prevention of β-sheet aggregation is a form of structural stabilization that persists in the final peptide, which can be crucial for maintaining peptide solubility and biological activity. sigmaaldrich.com The stabilization of α-helical structures is a common goal in peptide design to enhance stability and binding affinity, often achieved through covalent cross-linking or the introduction of helix-promoting residues. csic.esmdpi.comnih.gov While not a traditional cross-linker, the (FmocHmb) group enforces a localized conformational constraint that can be a key element in a broader strategy to stabilize a specific peptide fold.

Analysis of Conformational Constraints and Preferred Orientations Imparted by the Modified Phenylalanine

This constraint forces the local backbone into a more extended or specific turn-like conformation to minimize steric strain. The flexibility is no longer governed by the relatively small hydrogen atom on the backbone nitrogen but by the voluminous FmocHmb group. Furthermore, the preferred orientation of the phenylalanine side chain, described by the χ1 and χ2 torsion angles, is also impacted. mdpi.comnih.gov The interaction between the FmocHmb group and the phenyl ring of the side chain can lock the side chain into a specific rotameric state. This precise positioning can be critical for receptor interaction or for defining a specific surface topography on the peptide. nih.gov

Table 1: Predicted Conformational Constraints Imparted by the (FMOCHMB) Moiety
Dihedral AngleDescriptionPredicted Impact of (FMOCHMB) GroupRationale
Φ (Phi)Rotation around the N-Cα bondHighly restrictedSteric hindrance between the (FMOCHMB) group and the carbonyl group of the preceding residue (i-1).
Ψ (Psi)Rotation around the Cα-C' bondModerately to highly restrictedSteric clashes between the (FMOCHMB) group and the side chain of the succeeding residue (i+1).
χ1 (Chi-1)Rotation around the Cα-Cβ bond of the Phe side chainRestricted to specific rotamersSteric interaction between the phenyl ring and the large N-α substituent, favoring orientations that minimize overlap. nih.gov
χ2 (Chi-2)Rotation around the Cβ-Cγ bond of the Phe side chainRestrictedCoupled to the χ1 angle, the preferred orientation is locked to avoid clashes with the backbone and the (FMOCHMB) group. nih.gov

High-Resolution Spectroscopic Techniques for Conformational Elucidation (e.g., CD, specific NMR analyses for backbone/sidechain conformation)

Determining the precise three-dimensional structure of peptides containing FMOC-(FMOCHMB)PHE-OH requires the application of high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed atomic-level picture of peptide conformation in solution. researchgate.netucl.ac.uk A suite of NMR experiments is used to gain specific structural insights.

Backbone Conformation: Two-dimensional experiments like COSY and TOCSY are used to assign all the proton resonances. The key experiment for structure determination is the Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space (typically <5 Å). Sequential (i, i+1) and medium-range (i, i+2; i, i+3; i, i+4) NOE patterns are diagnostic of specific secondary structures. nih.gov The presence of the (FMOCHMB) group would likely result in unique NOE contacts between its protons and the rest of the peptide, precisely defining its orientation relative to the backbone.

Sidechain Conformation: The χ1 and χ2 dihedral angles of the phenylalanine side chain are determined by analyzing intra-residue NOEs between the α/β protons and the aromatic ring protons, as well as ³J-coupling constants. nih.gov

Table 2: Spectroscopic Techniques for Structural Elucidation
TechniqueSpecific ExperimentInformation Obtained
Circular Dichroism (CD)Far-UV CD (190-250 nm)Analysis of global secondary structure content (α-helix, β-sheet, turn, random coil). units.ituconn.edu
Near-UV CD (250-320 nm)Information on the tertiary structure and the microenvironment of aromatic side chains (Phe, Fmoc). units.it
Nuclear Magnetic Resonance (NMR)NOESYInter-proton distances (<5 Å), crucial for determining 3D structure, backbone and side-chain conformation, and orientation of the (FMOCHMB) group. nih.govucl.ac.uk
COSY/TOCSYScalar coupling information for assigning proton spin systems within each amino acid residue. rsc.org
HSQC/HMBCCorrelation of proton signals with directly bonded (HSQC) or long-range coupled (HMBC) ¹³C or ¹⁵N nuclei for resonance assignment and structural verification.

Computational Chemistry and Molecular Dynamics Simulations for Predictive Structural Analysis

Computational chemistry and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques, providing a dynamic, atomistic view of peptide structure and behavior. researchgate.netmdpi.com These methods are invaluable for predicting the structural impact of complex modifications like the (FMOCHMB) group.

Molecular Dynamics (MD) Simulations can be used to model the behavior of a peptide containing this compound over time, typically on the nanosecond to microsecond timescale. mdpi.comnih.gov Starting from an initial guess structure, the simulation calculates the forces on every atom and tracks their movement, allowing the peptide to explore its conformational space. mdpi.com This process can reveal the most stable, low-energy conformations, identify transient structures, and quantify the flexibility of different parts of the molecule. nih.gov For the (FMOCHMB) modified peptide, MD simulations can:

Predict the preferred Φ, Ψ, and χ angles, which can then be compared with NMR-derived data.

Generate a free energy landscape for the rotation of key bonds, quantitatively illustrating the conformational restrictions imposed by the bulky substituent. nih.gov

Visualize the dynamic interactions between the (FMOCHMB) group and the rest of the peptide, including hydrogen bonding and van der Waals contacts.

This predictive analysis can guide the rational design of peptides with specific conformational properties before undertaking complex and costly synthesis and experimental characterization. nih.govnih.gov

Table 3: Typical Workflow for Molecular Dynamics (MD) Simulation
StepDescriptionPurpose
1. System SetupBuilding the initial 3D structure of the peptide and solvating it in a box of water molecules with appropriate ions.To create a realistic starting model of the peptide in a simulated physiological environment. mdpi.com
2. Energy MinimizationAdjusting the atom positions to find the nearest local energy minimum.To relax the initial structure and remove any unfavorable steric clashes or geometric distortions. mdpi.com
3. EquilibrationGradually heating the system to the target temperature and adjusting the pressure while restraining the peptide.To allow the solvent to equilibrate around the peptide before the production run. mdpi.com
4. Production RunRunning the simulation for a long duration (ns to μs) without restraints.To generate a trajectory of the peptide's natural movement and conformational sampling. mdpi.comnih.gov
5. AnalysisAnalyzing the trajectory to calculate structural properties like RMSD, RMSF, dihedral angles, hydrogen bonds, and secondary structure evolution.To extract meaningful structural and dynamic information and understand the conformational impact of the (FMOCHMB) moiety. nih.gov

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compoundN-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-phenylalanine
Fmoc9-fluorenylmethoxycarbonyl
PhePhenylalanine
GlyGlycine (B1666218)
AspAspartic Acid
AsnAsparagine
Hmb2-hydroxy-4-methoxybenzyl
FmocHmb2-(Fmoc-oxy)-4-methoxybenzyl

Rational Design Principles and Molecular Engineering Applications of Fmoc Fmochmb Phe Oh

Development of Peptidomimetics with Tailored Conformational and Binding Properties

The rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—often aims to overcome the inherent limitations of peptides, such as poor metabolic stability and conformational flexibility. nih.govupc.edu The incorporation of FMOC-(FMOCHMB)PHE-OH into a peptide sequence is a key strategy for controlling these properties. The primary function of the Hmb group is to act as a temporary protecting group for the peptide backbone's amide bond. nih.gov This modification physically disrupts the inter-chain hydrogen bonding that causes peptide aggregation during solid-phase peptide synthesis (SPPS). peptide.compeptide.comnih.gov

This prevention of aggregation is particularly crucial for the synthesis of "difficult sequences," such as hydrophobic or amyloidogenic peptides, which are prone to forming insoluble aggregates. peptide.compeptide.com By mitigating this issue, the Hmb group enables the successful synthesis of peptides that would otherwise be intractable, allowing for the creation of peptidomimetics with specific, desired sequences. sigmaaldrich.com The introduction of the bulky Hmb group also imparts significant steric hindrance, which can be used to induce specific local conformational constraints in the peptide backbone. mdpi.comresearchgate.net This forced conformation can lock a segment of the peptide into a bioactive shape, potentially enhancing its binding affinity to a biological target by reducing the entropic cost of binding. upc.edu

Research findings indicate that the strategic placement of an Hmb-protected residue can significantly improve the purity and yield of synthetic peptides. nih.gov While initially introduced to solve synthetic challenges, the Hmb group's ability to modulate conformation is now a deliberate design element in creating peptidomimetics with tailored structures and enhanced biological activity. nih.gov

Table 1: Properties of Peptidomimetics Incorporating Hmb-Protected Residues

PropertyEffect of Hmb IncorporationMechanismReference
Aggregation TendencySignificantly ReducedThe Hmb group on the backbone amide nitrogen sterically disrupts inter-chain hydrogen bonds responsible for β-sheet formation and aggregation. peptide.compeptide.comnih.gov
Conformational RigidityLocally IncreasedThe bulky Hmb group restricts the rotation around backbone dihedral angles, forcing the peptide into a more defined conformation. upc.edumdpi.com
Proteolytic StabilityEnhancedModification of the amide bond, a primary target for proteases, prevents enzymatic cleavage at the site of incorporation. nih.gov
Synthetic AccessibilityImproved for "Difficult Sequences"By preventing aggregation, Hmb protection allows for the efficient synthesis of hydrophobic and aggregation-prone peptides. nih.govsigmaaldrich.com

Engineering of Constrained Peptides and Foldamers

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking natural biopolymers like proteins. unipd.itresearchgate.net The engineering of these structures relies on the use of non-natural building blocks that introduce specific conformational biases. mdpi.com this compound serves as such a building block for creating constrained peptides and guiding them into folded conformations.

The incorporation of sterically hindered amino acids is a known strategy to induce restricted conformations and generate defined secondary structures. mdpi.com The Hmb group in this compound is exceptionally bulky, and its attachment to the peptide backbone nitrogen severely limits the conformational freedom of the peptide chain at that position. ug.edu.pl This constraint can be leveraged to introduce turns or kinks, effectively sculpting the peptide into a specific three-dimensional shape. This approach is fundamental to the design of foldamers, where a combination of rigid and flexible elements is used to create novel architectures. unipd.it

Unlike standard α-peptides which can be highly flexible, peptides incorporating Hmb-protected residues exhibit a more rigid and predictable structure. upc.edu This sequence-based design strategy, where specific residues are replaced with modified ones like this compound, allows for the creation of α/β-peptide foldamers or other unique helical or sheet-like structures. nih.gov These engineered peptides, with their stable conformations, are valuable tools in chemical biology and drug discovery for mimicking protein surfaces or disrupting protein-protein interactions. mdpi.com

Table 2: Comparison of Peptide Scaffolds

Peptide TypeBackbone FlexibilityPredominant StructureKey Design FeatureReference
Standard α-PeptidesHighOften random coil in solution unless sequence promotes specific folding (e.g., α-helix, β-sheet).Sequence of natural α-amino acids. unipd.it
Constrained PeptidesLocally ReducedDefined local turns or rigid segments.Incorporation of sterically hindered or cyclic amino acids, such as those with Hmb protection. upc.edumdpi.com
FoldamersLow (Globally Defined)Stable, predictable, non-native secondary structures (e.g., 14-helix).Use of non-natural backbones (e.g., β- or γ-amino acids) or regular incorporation of constraining elements. researchgate.netnih.gov

Utilization in Bioactive Probe Development for Mechanistic Studies of Biological Systems

Bioactive probes are essential tools for elucidating complex biological processes. nih.govrsc.org The synthesis of peptides that can act as probes—for example, by carrying fluorescent labels or affinity tags—is often hampered when the peptide sequence itself is prone to aggregation, as is the case for many peptides involved in neurodegenerative diseases. peptide.compeptide.com

This compound is instrumental in the development of such probes. Its primary contribution is enabling the synthesis of difficult peptide sequences that are central to the study of various diseases. nih.gov For instance, fragments of the amyloid-β peptide, which are crucial for studying the mechanisms of Alzheimer's disease, are notoriously difficult to synthesize due to their high tendency to aggregate. peptide.com The use of Hmb-protected amino acids allows for the efficient and high-purity synthesis of these peptides. sigmaaldrich.com Once synthesized, these peptides can be functionalized with reporter groups (e.g., fluorophores) to create bioactive probes. thermofisher.com

These probes can then be used in a variety of assays to study mechanistic details of biological systems, such as monitoring protein aggregation kinetics, identifying binding partners, or visualizing cellular processes. thermofisher.com The ability to synthesize specific, full-length, or fragment-based peptides that are otherwise inaccessible makes this compound a critical enabling tool for the production of sophisticated molecular probes for biological research. nih.gov

Integration into Self-Assembling Molecular Systems and Nanostructures

The self-assembly of small molecules into ordered nanostructures is a powerful bottom-up approach for creating functional biomaterials. mdpi.com Derivatives of phenylalanine protected with an N-terminal Fmoc group are a well-studied class of molecules known for their remarkable ability to self-assemble into hydrogels composed of nanofibrils, nanotubes, or sheets. acs.orgnih.govnih.gov This self-assembly is driven by a combination of hydrogen bonding between peptide backbones and π-π stacking interactions between the aromatic Fmoc groups. reading.ac.uk

The unique structure of this compound allows for nuanced control over these self-assembly processes. The presence of the additional Hmb group, another bulky aromatic moiety, introduces further complexity and steric influence. This can alter the packing of the molecules, potentially disrupting the typical β-sheet fibril formation observed for simpler Fmoc-amino acids. vulcanchem.com Research on other modified Fmoc-Phe derivatives has shown that subtle changes to the molecule's structure can lead to completely different nanostructures, such as the formation of nanotubes instead of fibrils. acs.org

By integrating this compound into a self-assembling system, researchers can engineer the resulting morphology. The compound can be used as the primary building block or co-assembled with other Fmoc-amino acids to tune the properties of the final nanostructure, such as fiber thickness, hydrogel rigidity, or morphology. beilstein-journals.orgfrontiersin.org This makes it a valuable component for designing advanced nanomaterials for applications in tissue engineering, drug delivery, and nanoscience. nih.govresearchgate.net

Table 3: Nanostructures from Self-Assembling Phenylalanine Derivatives

DerivativeKey Structural FeatureObserved NanostructureDriving InteractionsReference
Fmoc-Phe-OHStandard Fmoc-protected phenylalanine.Fibrils, worm-like micelles, hydrogels.π-π stacking (Fmoc), H-bonding (peptide). acs.orgnih.gov
C-terminal Cationic Fmoc-PhePositive charge at the C-terminus.Sheet-based nanotubes at higher concentrations.π-π stacking, H-bonding, electrostatic repulsion/guidance. acs.org
Protoporphyrin-Phe ConjugateLarge porphyrin core attached to Phe.Spheres, nanofibers, lamellar structures.π-π stacking (porphyrin), chirality, solvophobic effects. nih.govresearchgate.net
This compoundBulky Hmb group on the backbone nitrogen.Modulated assemblies (potential for altered fibril/sheet morphology).π-π stacking (Fmoc & Hmb), H-bond disruption, steric hindrance. reading.ac.ukvulcanchem.com

Compound Reference Table

Table 4: Mentioned Chemical Compounds

Abbreviation / Trivial NameFull Chemical Name
This compoundN-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-phenylalanine
Fmoc9-fluorenylmethoxycarbonyl
Hmb2-hydroxy-4-methoxybenzyl
Phe / Phenylalanine(2S)-2-amino-3-phenylpropanoic acid
Fmoc-Phe-OHN-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine
TFATrifluoroacetic acid
DCCN,N'-Dicyclohexylcarbodiimide
HOBtHydroxybenzotriazole
DIPEAN,N-Diisopropylethylamine
DMFDimethylformamide
Boctert-Butyloxycarbonyl
CbzBenzyloxycarbonyl

Mechanistic Investigations of Peptide Target Interactions Facilitated by Fmoc Fmochmb Phe Oh Incorporation

Elucidation of Molecular Recognition Elements and Binding Site Interactions

The study of molecular recognition relies on the availability of high-purity peptides that can adopt their native conformations to interact with biological targets. The incorporation of FMOC-(FMOCHMB)PHE-OH is a key synthetic strategy that facilitates these investigations by ensuring the successful assembly of aggregation-prone peptides.

The Hmb protecting group on the peptide backbone acts as a temporary steric shield, preventing the peptide from self-associating into non-functional aggregates during synthesis. vulcanchem.comrsc.org This is particularly crucial for sequences that model the binding interfaces of proteins, such as amyloid-β fragments, which are notoriously difficult to synthesize. vulcanchem.compeptide.com By preventing aggregation, the Hmb modification ensures that the synthesized peptide is soluble and conformationally available to engage with its target. This allows researchers to more accurately study the specific residues (molecular recognition elements) and the precise spatial arrangements that govern the binding event.

For example, in the development of peptide-based inhibitors, successfully synthesizing the designed sequence is the first and most critical step. The use of Hmb-protected amino acids can be instrumental in producing peptides for screening assays that aim to identify compounds binding to specific protein surfaces. nih.gov While the Hmb group is typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, its presence during the synthesis is what makes the subsequent binding studies possible. vulcanchem.compeptide.com The ability to produce these previously inaccessible peptides allows for a more detailed exploration of binding site interactions through techniques like NMR spectroscopy, surface plasmon resonance, and X-ray co-crystallography.

Table 1: Role of this compound in Facilitating Molecular Recognition Studies

FeatureDescriptionImplication for Mechanistic Studies
Backbone Protection The 2-hydroxy-4-methoxybenzyl (Hmb) group is attached to the backbone amide nitrogen. nih.govPrevents inter-chain hydrogen bonding, the primary cause of peptide aggregation during synthesis. chempep.comrsc.org
Solubility Enhancement By inhibiting aggregation, it improves the solubility of the growing peptide chain on the solid support. smolecule.comEnables the synthesis of hydrophobic and "difficult" peptide sequences that would otherwise be intractable. vulcanchem.compeptide.com
Orthogonal Chemistry The N-α-Fmoc group is removed by a mild base (e.g., piperidine), while the Hmb group is stable until the final acid cleavage (TFA). vulcanchem.comAllows for standard Fmoc/tBu SPPS protocols to be used for chain elongation. chempep.com
Improved Purity Leads to crude peptide products of higher purity with fewer deletion or truncated sequences caused by incomplete coupling onto an aggregated chain. peptide.comProvides higher quality material for binding assays, leading to more reliable and reproducible data on molecular recognition.

Strategies for Modulating Protein-Protein Interaction Surfaces

Protein-protein interactions (PPIs) are fundamental to most cellular processes, making them attractive but challenging therapeutic targets. nih.gov A significant hurdle in developing PPI modulators is the large, often flat and featureless, contact surfaces involved. nih.gov Peptides are well-suited as modulating agents because their size allows them to make more extensive contacts with these surfaces compared to traditional small molecules.

The incorporation of this compound is a powerful strategy in the synthesis of peptide-based PPI modulators. Many peptide sequences designed to mimic one side of a PPI interface are inherently hydrophobic and prone to aggregation, making their synthesis problematic. The use of Hmb-protected residues can overcome this synthetic bottleneck. vulcanchem.comchempep.com By judiciously placing an Hmb-protected amino acid within a sequence, chemists can disrupt the nascent secondary structures that lead to aggregation, thereby enabling the total synthesis of the desired peptide modulator. acs.org

This strategy is particularly valuable in the construction of combinatorial peptide libraries designed to discover novel PPI inhibitors. For instance, the creation of large libraries of bicyclic peptides for screening against targets like tumor necrosis factor-alpha (TNFα) requires robust and efficient synthetic methods. nih.gov The use of Hmb derivatives in such syntheses can ensure that the library members are produced in sufficient purity and quantity for high-throughput screening. By enabling the synthesis of complex and diverse peptides, the Hmb-protection strategy directly contributes to the discovery of new molecules capable of modulating PPI surfaces.

Table 2: Synthetic Strategies for Peptide-Based PPI Modulators

StrategyRole of this compound IncorporationExample Target Class
Linear Peptide Mimetics Enables synthesis of hydrophobic sequences that mimic binding epitopes on a protein surface.Peptides mimicking the p53 binding region to inhibit the p53-MDM2 interaction.
Constrained Peptides (e.g., Bicyclic) Facilitates the assembly of the linear precursor peptide prior to cyclization, especially when random sequences are incorporated for library generation. nih.govInhibition of cytokine-receptor interactions, such as TNFα and its receptor. nih.gov
Helical Peptides Prevents aggregation in sequences with repeated valine/leucine motifs common in transmembrane domains and helical interaction motifs. vulcanchem.comDisruption of coiled-coil domains or other helix-mediated PPIs.

Enzyme-Substrate/Inhibitor Interaction Profiling at the Molecular Level

Understanding the molecular details of how an enzyme interacts with its substrates or inhibitors is fundamental to enzymology and drug design. Peptide-based inhibitors are commonly used to probe enzyme active sites. The synthesis of these peptidic inhibitors can often be challenging due to sequence-dependent aggregation.

The incorporation of this compound serves as an enabling tool for producing high-fidelity peptide inhibitors for molecular-level profiling. For a peptide inhibitor with a sequence that is difficult to synthesize, the strategic inclusion of an Hmb-protected residue can prevent aggregation and lead to a successful synthesis with high purity. nih.govpeptide.com The Hmb group is subsequently cleaved with TFA, yielding the native peptide inhibitor ready for use in biochemical and structural assays. ug.edu.pl

The availability of pure, synthetic peptide inhibitors allows for precise enzyme kinetic studies to determine inhibition constants (Kᵢ) and mechanisms of action. Furthermore, these peptides can be used in structural biology efforts, such as co-crystallization with the target enzyme, to obtain high-resolution snapshots of the enzyme-inhibitor complex. This structural information is invaluable for understanding the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that define the binding event and can guide the design of next-generation inhibitors. While not directly part of the final inhibitor, the use of this compound during synthesis is what makes these detailed downstream analyses possible.

Table 3: Hypothetical Enzyme Inhibition Data for a Peptide Synthesized With and Without Hmb-Assisted SPPS

Peptide Inhibitor Synthesis MethodSynthetic YieldCrude Purity (HPLC)Measured Kᵢ ValueFeasibility for Co-crystallization
Standard Fmoc-SPPS (Aggregation Prone) Low (<10%)Poor (<20%)Unreliable / Not DeterminableLow (Impure sample)
Hmb-Assisted Fmoc-SPPS High (>70%)Excellent (>95%)15 nMHigh (Pure, homogenous sample)

Development of Structure-Activity Relationship (SAR) Insights Through Positional Scanning

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. Positional scanning is a powerful combinatorial method used to systematically probe the contribution of each amino acid at every position of a peptide to its biological activity. This involves creating and screening multiple sub-libraries of peptides.

A significant challenge in creating these libraries via split-and-pool synthesis is the potential for certain amino acid substitutions to induce aggregation, leading to failed synthesis of entire sub-libraries and resulting in holes in the SAR data. vulcanchem.comnih.gov The incorporation of this compound or other Hmb-protected amino acids into the constant region of the peptide library can be a crucial strategy to prevent this. By disrupting aggregation across all library members, it ensures a more uniform and successful synthesis, allowing for a comprehensive and unbiased evaluation of all planned substitutions. chempep.comacs.org

For example, in a positional scan of a 6-residue peptide (P1-P2-P3-P4-P5-P6), one might fix five positions and substitute the sixth with all 20 proteinogenic amino acids. If the fixed scaffold is hydrophobic, many of these syntheses could fail. Placing an Hmb-protected residue at a non-critical position (e.g., turning P3 into P3(Hmb)) during synthesis would solubilize the growing chains, enabling the successful creation of all 20 variants. This allows for the generation of robust SAR data, which can then be used to design more potent and selective peptide leads.

Table 4: Illustrative Positional Scan at Position 4 (P4) of a Hypothetical Peptide (Ac-P1-P2-P3-X-P5-P6-NH₂)

P4 Residue (X)Synthetic Success (Standard SPPS)Synthetic Success (Hmb-Assisted SPPS)Relative ActivitySAR Insight
Glycine (B1666218) (Gly) HighHigh+Small, flexible residue tolerated.
Alanine (Ala) HighHigh++Small, hydrophobic residue preferred.
Phenylalanine (Phe) ModerateHigh++++Large, aromatic residue is optimal.
Tryptophan (Trp) Low (Aggregation)High+++Large, aromatic residue is favorable, but synthesis is difficult without Hmb.
Valine (Val) Low (Aggregation)High++β-branched residue tolerated but less active than Phe.
Arginine (Arg) HighHigh-Positive charge is detrimental to activity.

Advanced Analytical Methodologies for Characterization of Fmoc Fmochmb Phe Oh and Its Conjugates

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of FMOC-(FMOCHMB)PHE-OH and resolving potential isomers. The purity of the initial building block is critical, as contaminants can interfere with peptide synthesis. kilobio.com For this compound, a purity of ≥97.0% as determined by HPLC is a quality standard. sigmaaldrich.com

Reversed-phase HPLC (RP-HPLC) is the most common technique employed for both the analysis of the amino acid derivative and the resulting crude peptide products after synthesis. nih.govresearchgate.net This method separates molecules based on their hydrophobicity. The presence of two bulky, hydrophobic Fmoc groups and the benzyl (B1604629) side chain in this compound results in significant retention on C18 columns. nih.gov

Isomer resolution, particularly the separation of enantiomers (D- and L-forms), is vital to ensure the biological activity and structural integrity of the final peptide. Chiral chromatography is employed for this purpose. Studies on various Nα-Fmoc amino acids have demonstrated successful enantioseparation using chiral stationary phases (CSPs) like quinine-based zwitterionic (ZWIX) and anion-exchanger (QN-AX) types. nih.gov These separations can be performed under both hydro-organic liquid chromatography and supercritical fluid chromatography (SFC) conditions, with SFC sometimes offering faster and more efficient separations. nih.gov

Table 1: Illustrative HPLC Conditions for Analysis of Fmoc-Amino Acids and Peptides This table provides representative conditions based on methods used for similar compounds, as specific protocols for this compound are often proprietary. The principles are directly applicable.

ParameterCondition for Purity Analysis (RP-HPLC)Condition for Isomer Resolution (Chiral SFC)
ColumnVydac C18 (e.g., 4.6 x 250 mm, 5 µm)Chiralpak QN-AX (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)Supercritical CO₂
Mobile Phase BAcetonitrile (CH₃CN) with 0.035% - 0.1% TFAMethanol (MeOH) with 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA)
GradientTypically a linear gradient, e.g., 10-90% B over 30-40 minIsocratic, e.g., 60/40 (v/v) CO₂/MeOH
Flow Rate~1.0 mL/min~0.6 - 2.0 mL/min
DetectionUV at 262 nm or 280 nmUV at 262 nm
Reference nih.govresearchgate.netnih.gov nih.gov

Mass Spectrometry-Based Characterization for Sequence Verification and Post-Synthetic Modifications

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and its peptide conjugates. It provides precise molecular weight information, which confirms the identity of the compound and verifies the successful incorporation into a peptide sequence.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques used. ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures from peptide synthesis, confirming the molecular weight of the target peptide and identifying any byproducts. kilobio.comnih.gov MALDI-Time of Flight (TOF) MS is frequently used to confirm the mass of purified peptides, as was done in a study where this compound was used to synthesize a histone peptide. nih.gov

For sequence verification of peptides containing this modified residue, tandem mass spectrometry (MS/MS) is employed. In this technique, the peptide ion is isolated and fragmented, and the resulting fragment ions provide information about the amino acid sequence. nih.gov The fragmentation patterns can confirm the position of the (FmocHmb)Phe residue within the chain.

MS is also crucial for identifying post-synthetic modifications. The Hmb group on the phenylalanine is itself a modification designed to be stable through synthesis. MS analysis confirms its presence and integrity on the final peptide. Furthermore, multi-stage mass spectrometry (MSn) can be used to probe the structure of complex derivatives and identify characteristic fragmentation patterns that reveal the nature of protecting groups and the amino acid sequence. nih.gov

Table 2: Mass Spectrometry Data for Related Fmoc-Phenylalanine Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Observed Ions (ESI-MS)Reference
Fmoc-Phe-OHC₂₄H₂₁NO₄387.43[M+Na]⁺ = 410.12, [M+K]⁺ = 426.09 rsc.org
This compoundC₄₇H₃₉NO₈745.81N/A (Predicted: [M+H]⁺ = 746.26, [M+Na]⁺ = 768.24) sigmaaldrich.compeptide.com

Spectroscopic Techniques for Quantitative Analysis and Structural Confirmation

Spectroscopic methods provide orthogonal data to chromatographic and mass spectrometric techniques, offering insights into structural features and enabling quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for detailed structural elucidation. For this compound, the NMR spectrum would be complex but highly informative, showing distinct signals for the two Fmoc groups, the Hmb moiety, and the phenylalanine residue. Analysis of the parent compound, Fmoc-Phe-OH, reveals characteristic aromatic proton signals between 7.19-7.87 ppm and specific signals for the fluorenyl group's CH and CH₂ protons around 4.13-4.20 ppm. rsc.org The presence of the additional Fmoc and Hmb groups in this compound would add further complexity and unique signatures to the spectrum.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of key functional groups. For Fmoc-Phe-OH, characteristic peaks include those for the amide A (N-H stretch, ~3431 cm⁻¹), amide I (C=O stretch, ~1687 cm⁻¹), and amide II (N-H bend, ~1537 cm⁻¹) bonds. rsc.org These are essential for confirming the integrity of the protected amino acid structure.

UV-Vis spectroscopy is widely used for the quantitative analysis of Fmoc-containing compounds. A standard method for determining the loading of Fmoc-protected amino acids onto a solid-phase resin involves cleaving the Fmoc group with a base like piperidine (B6355638). nih.gov This reaction forms a dibenzofulvene-piperidine adduct, which has a strong chromophore with maximum absorbance around 301 nm. nih.gov By measuring the absorbance of the resulting solution, the amount of Fmoc groups, and thus the quantity of the amino acid on the resin, can be accurately calculated using the Beer-Lambert law.

Table 3: Key Spectroscopic Data for Fmoc-Phe-OH Structure

Spectroscopic TechniqueObserved FeatureWavenumber (cm⁻¹) / Chemical Shift (ppm)Reference
FT-IRAmide A (N-H Stretch)3431.13 rsc.org
FT-IRAmide I (C=O Stretch)1687.60 rsc.org
FT-IRAmide II (N-H Bend)1537.16 rsc.org
¹H NMR (in DMSO-d6)Aromatic Protons7.19 - 7.87 rsc.org
¹H NMR (in DMSO-d6)Fmoc CH & CH₂ + Phe α-H4.13 - 4.20 rsc.org
¹³C NMR (in DMSO-d6)Carboxylic Acid Carbon (CO₂H)173.32 rsc.org
¹³C NMR (in DMSO-d6)Amide Carbonyl (C=O)155.93 rsc.org

Crystallographic and Cryo-Electron Microscopy Approaches for Atomic Resolution Structures

Determining the three-dimensional structure of this compound and its conjugates at atomic resolution provides the ultimate structural confirmation.

X-ray Crystallography allows for the precise determination of the spatial arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, the structure of its parent compound, Fmoc-L-phenylalanine, has been resolved. nih.gov This structure reveals detailed information about bond lengths, angles, and the conformation of the Fmoc protecting group relative to the amino acid. nih.gov Such data serves as a critical reference for understanding the core stereochemistry and packing forces that might be present in crystals of the more complex Hmb-containing derivative.

Cryo-Electron Microscopy (Cryo-EM) has recently emerged as a powerful technique for determining the structure of large biomolecular assemblies that are difficult to crystallize, such as peptide nanofibers. A 2024 study successfully used cryo-EM to resolve the 3.8 Å structure of nanofibers self-assembled from an Fmoc-tripeptide. nih.gov The study revealed that the Fmoc groups play a crucial role in the assembly, forming a "3-Fmoc zipper motif" that constitutes the hydrophobic core of the nanofiber. nih.gov Given that the Hmb protecting group in this compound is explicitly designed to modulate peptide self-assembly and aggregation, cryo-EM presents a promising approach to visualize how this derivative influences the supramolecular architecture of peptide conjugates at near-atomic resolution. sigmaaldrich.comnih.gov This would be particularly valuable for understanding the mechanism by which it prevents the formation of undesirable beta-sheet structures during synthesis. researchgate.net

Future Directions and Challenges in Research Involving Fmoc Fmochmb Phe Oh

Integration with Artificial Intelligence and Machine Learning for Peptide Design

The synthesis of polypeptides is a stepwise process where high efficiency at each coupling cycle is paramount. mit.edu A significant challenge is sequence-dependent aggregation, which can hinder reaction kinetics and lower the purity of the final product. scientificlabs.co.ukmit.edu Recently, artificial intelligence (AI) and deep learning models have emerged as powerful tools to predict and optimize peptide synthesis. mit.edunih.gov These models analyze vast datasets from automated synthesizers, mapping the structural representations of amino acids and reagents to predict the outcomes of deprotection and coupling reactions with high accuracy. nih.govnih.gov

The integration of complex building blocks like FMOC-(FMOCHMB)PHE-OH into these computational models represents a key future direction. AI can learn to identify peptide sequences prone to aggregation and recommend the strategic incorporation of Hmb-protected residues to mitigate these issues. Deep learning models, which can process complex chemical structures, could predict the precise impact of the bulky Hmb group on coupling kinetics and deprotection efficiency, thereby optimizing reaction conditions in real-time. nih.gov While some models have shown high accuracy in predicting outcomes for certain modified building blocks like pseudoprolines, their predictive power for others, such as those containing the related Dmb (dimethoxybenzyl) group, has been less accurate, highlighting the need for more diverse training data that includes Hmb-protected derivatives. nih.gov

Table 1: Research Findings on AI in Peptide Synthesis

Expanding the Scope of Bio-orthogonal Chemistry and Click Reactions for Functionalization

Bio-orthogonal chemistry allows for specific chemical modifications of biomolecules in complex biological environments. While this compound is primarily a tool for improving synthesis, a significant future opportunity lies in combining its anti-aggregation properties with functionalities for bio-orthogonal reactions. This involves creating new derivatives of the phenylalanine residue that incorporate chemical handles, such as azides or alkynes, suitable for "click chemistry."

This approach would produce peptides that are not only easier to synthesize due to the Hmb backbone protection but are also pre-equipped for subsequent labeling, conjugation, or cyclization. For example, researchers have utilized phenylalanine derivatives with bromine substitutions or allyloxycarbonyl (Alloc) protecting groups as orthogonally protected building blocks for further functionalization. iris-biotech.dechemimpex.com The bromine atom, for instance, serves as a versatile handle for introducing a wide array of modifications. chemimpex.com A future challenge is to develop synthetic routes to phenylalanine analogues that contain both the Hmb group and a bio-orthogonal handle, creating a dual-function building block for advanced peptide and protein engineering.

Development of Novel Protecting Group Strategies and Sustainable Synthetic Platforms

The Hmb group is part of a broader class of backbone protection strategies aimed at improving peptide synthesis. nih.gov Its primary advantage is its effectiveness in preventing aggregation, leading to purer products. sigmaaldrich.com However, research continues into refining these strategies and developing more sustainable synthetic methods.

One area of development involves comparing Hmb with other backbone protection methods, such as Dmb groups and pseudoproline dipeptides. nih.govresearchgate.net While effective, the coupling of an amino acid following an Hmb-protected residue can be difficult due to steric hindrance. researchgate.net The related Dmb group presents similar challenges. researchgate.net Pseudoprolines are highly effective but are limited to sequences containing serine or threonine. researchgate.net Future research will focus on developing new backbone-protecting groups that offer the benefits of Hmb without its drawbacks, or on optimizing coupling conditions to overcome the steric hindrance.

From a sustainability perspective, the use of a specialized reagent like this compound contributes to greener chemistry by preventing failed syntheses, thereby saving significant quantities of solvents and reagents. mdpi.com This aligns with broader efforts to make SPPS more sustainable, such as implementing solvent recycling systems—which can reduce N,N-dimethylformamide (DMF) usage by up to 30%—and exploring greener solvent alternatives. mdpi.comchemrxiv.org

Table 2: Comparison of Backbone Protection Strategies in Fmoc-SPPS

Strategy Mechanism Advantages Limitations Source(s)
Hmb (2-hydroxy-4-methoxybenzyl) Reversible N-alkylation disrupts interchain hydrogen bonding. Broadly applicable; improves solubility; suppresses aspartimide formation. sigmaaldrich.comscientificlabs.co.uk Coupling onto the Hmb-modified secondary amine can be sterically hindered and slow. researchgate.net sigmaaldrich.comresearchgate.net
Dmb (2,4-dimethoxybenzyl) Similar to Hmb, disrupts secondary structure formation. Prevents aspartimide formation in Asp-Gly sequences. nih.gov Acylation of the secondary amine is problematic; often used as a pre-formed dipeptide. researchgate.netchemrxiv.org nih.govresearchgate.netchemrxiv.org
Pseudoproline Dipeptides Introduces a "kink" into the peptide backbone via a cyclic structure. Highly effective at disrupting aggregation; improves solvation. researchgate.net Can only be used for sequences containing Serine, Threonine, or Cysteine. researchgate.net researchgate.net

Addressing Synthetic Hurdles and Scaling Up for Academic Research Applications

The primary purpose of this compound is to address the critical synthetic hurdle of peptide aggregation during SPPS. sigmaaldrich.com This issue is notorious for causing low yields, incomplete coupling reactions, and the formation of impurities that are difficult to remove. kilobio.com By incorporating the Hmb protecting group, researchers can achieve products of significantly higher purity and improve the solubility of protected peptide fragments, which is especially useful in convergent fragment-based synthesis strategies. sigmaaldrich.com

For academic research, scaling up the use of this compound involves a cost-benefit analysis. The compound is more expensive than standard Fmoc-Phe-OH. scribd.com However, its ability to salvage the synthesis of a "difficult" peptide that might otherwise fail can represent a net saving in time, materials, and labor associated with repeated attempts and complex purification. The decision to use such a reagent depends on the specific peptide sequence, with its use being particularly justified for long peptides or those known to contain aggregation-prone regions.

Table 3: Synthetic Challenges in SPPS and Solutions Offered by Hmb-Protection

Synthetic Hurdle Description How this compound Helps Source(s)
Peptide Aggregation Growing peptide chains self-associate on the solid support, blocking reactive sites. The Hmb group disrupts the hydrogen bonding patterns that lead to aggregation. sigmaaldrich.comscientificlabs.co.uk sigmaaldrich.comscientificlabs.co.uk
Low Yields Incomplete coupling or deprotection steps result in poor recovery of the final peptide. By preventing aggregation, Hmb ensures more efficient and complete reactions, leading to higher yields. sigmaaldrich.comkilobio.com sigmaaldrich.comkilobio.com
Aspartimide Formation A common side reaction involving aspartic acid residues, leading to impurities. Using an Hmb-protected derivative can suppress the formation of aspartimide-related by-products. sigmaaldrich.comnih.gov sigmaaldrich.comnih.gov
Poor Solubility Protected peptide fragments for convergent synthesis can be insoluble. Retention of the Hmb group on cleaved peptide fragments can greatly improve their solubility. sigmaaldrich.com sigmaaldrich.com

Q & A

Q. What are the critical steps in synthesizing FMOC-(FMOCHMB)PHE-OH using solid-phase peptide synthesis (SPPS)?

this compound is synthesized via SPPS, which involves iterative cycles of deprotection, coupling, and cleavage. Key steps include:

  • Deprotection : Removal of the FMOC group using 20% piperidine in DMF, optimized to minimize side reactions like aspartimide formation .
  • Coupling : Activation of the carboxyl group with agents like HBTU/HOBt in DMF, followed by reaction with the resin-bound amino group.
  • Cleavage : Final cleavage from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove side-chain protecting groups . Post-synthesis, reverse-phase HPLC is typically used for purification (>95% purity) .

Q. How should this compound be stored to ensure stability during experiments?

FMOC-protected amino acids like this compound require storage at 2–8°C in a desiccated environment to prevent hydrolysis of the FMOC group and minimize dimerization. Lyophilized powders are stable for years under these conditions, while solutions in DMF or DMSO should be used within weeks .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR verify the presence of the FMOC group (e.g., aromatic protons at 7.3–7.8 ppm) and the Hmb-protected backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and purity, with ESI-MS typically used for peptides .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS to minimize deletion sequences?

Coupling efficiency depends on steric hindrance from the Hmb group. Strategies include:

  • Activation : Use of OxymaPure/DIC for enhanced activation kinetics in polar aprotic solvents.
  • Double Coupling : Sequential coupling steps with fresh reagents.
  • Monitoring : Kaiser test or FT-IR spectroscopy to detect free amine groups post-coupling . For challenging residues, microwave-assisted SPPS at 50°C can improve reaction rates .

Q. What analytical approaches resolve contradictions in solubility data for this compound in different solvent systems?

Solubility discrepancies arise from solvent polarity and Hmb group interactions. Systematic studies using:

  • Hansen Solubility Parameters (HSP) : To predict solubility in DMF, NMP, or DMSO.
  • Dynamic Light Scattering (DLS) : To detect aggregation in aqueous buffers.
  • X-ray Crystallography : Resolve crystal packing effects, as seen in studies of similar γ-modified Phe derivatives .

Q. How can computational modeling aid in predicting the conformational stability of this compound during peptide assembly?

  • Molecular Dynamics (MD) : Simulate resin-bound peptide conformations under SPPS conditions.
  • Natural Bond Orbital (NBO) Analysis : Quantify hydrogen-bonding interactions between the Hmb group and solvent molecules, as applied to Boc-γ4(R)Phe-OH crystals . These methods guide solvent selection and coupling protocols to reduce aggregation .

Q. What strategies mitigate racemization during SPPS when incorporating this compound into chiral peptides?

Racemization risks increase with prolonged coupling times. Mitigation includes:

  • Low-Temperature Coupling : Perform reactions at 0–4°C in DMF.
  • Additives : Use HOBt or Oxyma to suppress base-induced racemization.
  • Chiral HPLC : Post-synthesis analysis to quantify enantiomeric excess .

Methodological Considerations

Q. How do researchers validate the orthogonality of FMOC/Hmb protecting groups in complex peptide synthesis?

Orthogonality is tested via:

  • Selective Deprotection : Expose the resin to piperidine (removes FMOC) and TFA (cleaves Hmb), followed by LC-MS to confirm stepwise removal.
  • Side-Chain Stability Assays : Monitor Hmb integrity under FMOC deprotection conditions using 19^{19}F NMR .

Q. What role does X-ray crystallography play in characterizing this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Steric Effects : Spatial arrangement of the Hmb group and its impact on peptide backbone conformation.
  • Hydration Patterns : Water wire formation in crystals, as observed in Boc-γ4(R)Phe-OH studies, informs solubility and aggregation behavior .

Q. How can researchers adapt this compound for synthesizing amyloidogenic peptides?

The Hmb group reduces β-sheet propensity. To study amyloid formation:

  • Controlled Deprotection : Partially remove Hmb to expose aggregation-prone regions.
  • Thioflavin T Assays : Monitor fibril formation kinetics post-synthesis .

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